5-苯基噻唑-2-羧酸乙酯

描述

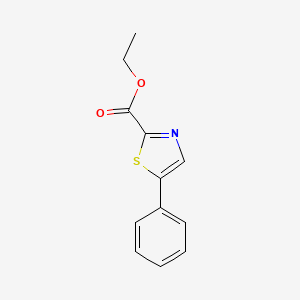

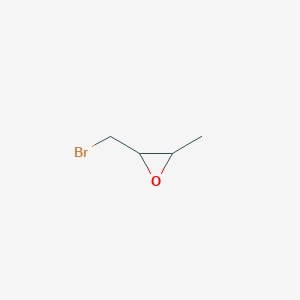

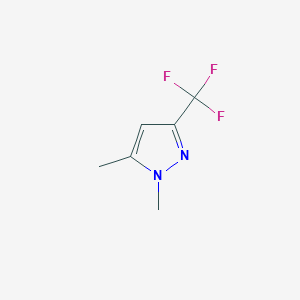

Ethyl 5-phenylthiazole-2-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in a five-membered ring. The ethyl group attached to the carboxylate function indicates that it is an ester, while the phenyl group attached to the thiazole ring suggests potential aromatic character and increased molecular complexity.

Synthesis Analysis

The synthesis of related thiazole compounds often involves the reaction of various precursors like ethyl acetoacetate, N-bromosuccinimide, thiourea, or its derivatives. For instance, a one-pot synthesis method for ethyl 2-substituted-4-methylthiazole-5-carboxylates has been described, which provides good yields from commercially available starting materials under mild conditions . Another method involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to produce α-bromo-α-formylacetate hemiacetal, which upon cyclization with thioureas affords 2-aminothiazole-5-carboxylates . These methods highlight the versatility and efficiency of synthesizing thiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The substitution of various groups on the thiazole ring, such as phenyl or ethyl groups, can significantly influence the physical and chemical properties of these compounds. For example, the crystal structure of a related compound, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate, has been determined, showing that it crystallizes in the triclinic space group with specific unit cell parameters . This level of structural detail is crucial for understanding the reactivity and potential applications of these molecules.

Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions, including nucleophilic ring opening, cyclization, and rearrangement. For instance, the versatile template 4-bis(methylthio)methylene-2-phenyloxazol-5-one has been used to synthesize novel heterocyclic scaffolds through nucleophilic ring opening with amines and diamines . Additionally, photochemical reactions involving halothiazoles have been studied, leading to the synthesis of ethyl 2-arylthiazole-5-carboxylates with interesting photophysical properties and singlet oxygen activation capabilities .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-phenylthiazole-2-carboxylate and related compounds are influenced by their molecular structure. The presence of aromatic groups and the ester functionality can affect solubility, boiling and melting points, and reactivity. The photophysical properties of some thiazole derivatives have been explored, revealing absorptions mainly due to π→π* transitions and fluorescence possibly due to dual emission from different excited states . These properties are essential for potential applications in materials science and organic synthesis.

科学研究应用

土壤、沉积物和纯培养物中的电子传递系统活性

这篇综述考察了测量电子传递系统 (ETS) 活性的发展,这是一种可能与评估环境样品中 5-苯基噻唑-2-羧酸乙酯等化合物的生物活性相关的方法 (Trevors Jt, 1984).

用于确定抗氧化活性的分析方法:综述

本文对用于确定抗氧化活性的测试进行了批判性分析,如果 5-苯基噻唑-2-羧酸乙酯表现出抗氧化特性,这可能会提供评估其特性的方法 (I. Munteanu & C. Apetrei, 2021).

透明质酸酯化反应制备半合成可吸收材料

这篇综述讨论了天然聚合物的化学改性,包括酯化反应,这可能与了解 5-苯基噻唑-2-羧酸乙酯的改性和应用有关 (D. Campoccia et al., 1998).

取代酰硫脲和酰硫代氨基甲酸酯:合成和生物活性

这篇综述重点介绍了酰硫脲和硫代氨基甲酸酯的合成和生物活性,为理解噻唑衍生物(如 5-苯基噻唑-2-羧酸乙酯)的合成和潜在生物活性提供了基础 (O. Kholodniak & S. Kovalenko, 2022).

了解羧酸对生物催化剂的抑制作用

这篇论文探讨了羧酸如何抑制微生物生长,如果 5-苯基噻唑-2-羧酸乙酯或其降解产物在生物系统中充当抑制剂,这可能是相关的 (L. Jarboe 等人,2013).

安全和危害

属性

IUPAC Name |

ethyl 5-phenyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBZHFHLKWUNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510973 | |

| Record name | Ethyl 5-phenyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-phenylthiazole-2-carboxylate | |

CAS RN |

58333-72-5 | |

| Record name | Ethyl 5-phenyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B1316429.png)

![2-[(Methylamino)methylene]propanedinitrile](/img/structure/B1316435.png)

![2-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1316446.png)